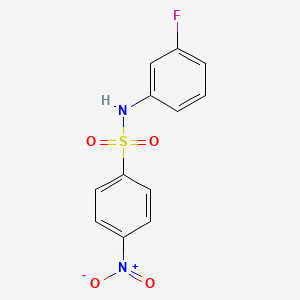![molecular formula C30H32N2O8 B11020538 (2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide](/img/structure/B11020538.png)
(2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-methyl-2-pyridine and 3,4,5-trimethoxybenzaldehyde. These compounds undergo a series of reactions, such as condensation and coupling reactions, under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can further enhance the production process by reducing reaction times and improving product consistency .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridyl and trimethoxyphenyl derivatives, such as:
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-BUTENAMIDE
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-HEXENAMIDE
Uniqueness
What sets (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C30H32N2O8 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide |
InChI |
InChI=1S/C30H32N2O8/c1-19-12-13-31-26(14-19)32(27(33)10-8-20-15-22(35-2)29(39-6)23(16-20)36-3)28(34)11-9-21-17-24(37-4)30(40-7)25(18-21)38-5/h8-18H,1-7H3/b10-8+,11-9+ |
InChI Key |
YQPVZYKAJVNPJM-GFULKKFKSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)N(C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11020456.png)
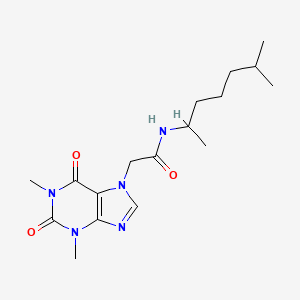
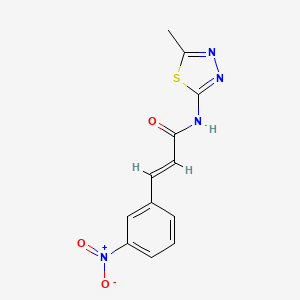
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11020480.png)
![4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11020488.png)
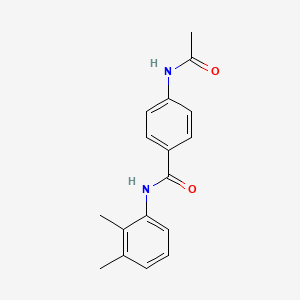
![ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11020497.png)
![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11020498.png)
![3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11020501.png)

![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020522.png)
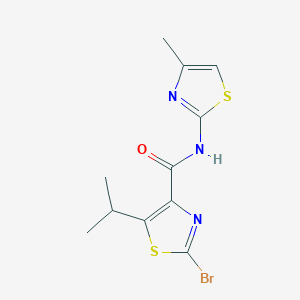
![N-[3-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11020546.png)
